molecular formula C12H12BrNO2S2 B270242 5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide

5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide

Cat. No. B270242
M. Wt: 346.3 g/mol
InChI Key: GTDZFMYHSVQFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative of thiophene, which is a heterocyclic compound widely used in organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not exhibit any significant adverse effects on human health. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. However, its limited solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide. One potential area of interest is its use as a fluorescent probe for the detection of biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of bacterial and fungal infections.

Synthesis Methods

The synthesis of 5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide can be achieved through a multistep process. The first step involves the bromination of 2,4-dimethylthiophene using a brominating agent such as N-bromosuccinimide (NBS). The resulting brominated product is then treated with sulfonamide to yield the final product.

Scientific Research Applications

5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of certain biomolecules.

properties

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

5-bromo-N-(2,4-dimethylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H12BrNO2S2/c1-8-3-4-10(9(2)7-8)14-18(15,16)12-6-5-11(13)17-12/h3-7,14H,1-2H3

InChI Key

GTDZFMYHSVQFKB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br)C

Origin of Product

United States

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